

# Commercial availability of (E)-2-Undecene

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## Compound of Interest

Compound Name: 2-Undecene

Cat. No.: B8481262

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An In-depth Technical Guide to (E)-2-Undecene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(E)-2-Undecene (trans-2-Undecene) is an unsaturated aliphatic hydrocarbon with the chemical formula  $C_{11}H_{22}$ .<sup>[1]</sup> As a specific geometric isomer, its utility in research and development is primarily as a synthetic intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, plausible synthetic and analytical methodologies, and known applications, with a focus on its role in the synthesis of bioactive compounds.

## Commercial Availability

(E)-2-Undecene is not a widely stocked research chemical available from major global suppliers. Its availability is limited to a select number of chemical manufacturers and distributors, suggesting it is often synthesized upon request rather than being a standard catalog item. Researchers seeking to procure this compound should anticipate longer lead times and the need to engage with specialized suppliers.

Table 1: Commercial Suppliers of (E)-2-Undecene (CAS: 693-61-8)

Supplier	Purity	Available Quantities	Reference
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	100g, 1kg, 100kg, 1000kg (Inquiry)	
Aston Chemical	N/A	For experimental / research use only	[2]

## Chemical and Physical Properties

The physicochemical properties of (E)-**2-Undecene** are well-documented in various chemical databases. These properties are essential for its handling, purification, and use in synthetic applications.

Table 2: Physicochemical Properties of (E)-**2-Undecene**

Property	Value	Reference
Identifiers		
CAS Number	693-61-8	[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub>	[1]
Molecular Weight	154.29 g/mol	
IUPAC Name	(E)-undec-2-ene	
Synonyms	trans-2-Undecene	[1][2]
Physical Properties		
Physical State	Liquid	
Normal Boiling Point	464.15 K (191 °C)	
Normal Melting Point	206.65 K (-66.5 °C)	
Density	749.1 kg/m <sup>3</sup> at 298.15 K	
Thermodynamic Properties		
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	45.4 kJ/mol	
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	25.4 kJ/mol	
Solubility & Partitioning		
Octanol/Water Partition Coeff. (logP)	4.31	

## Synthesis, Purification, and Analysis

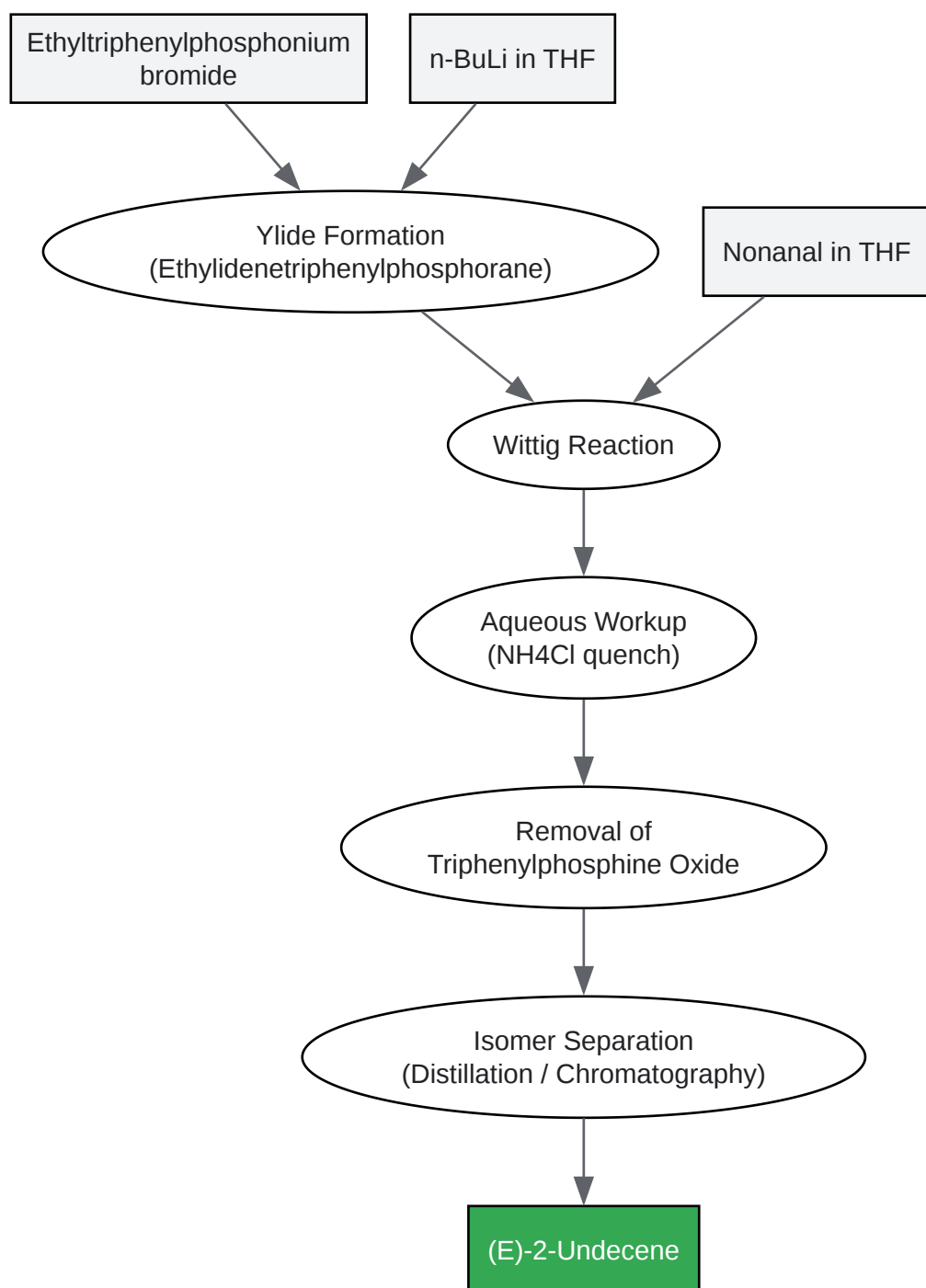
While specific, detailed experimental protocols for (E)-**2-Undecene** are not readily available in the literature, established organometallic reactions provide a clear pathway for its synthesis.

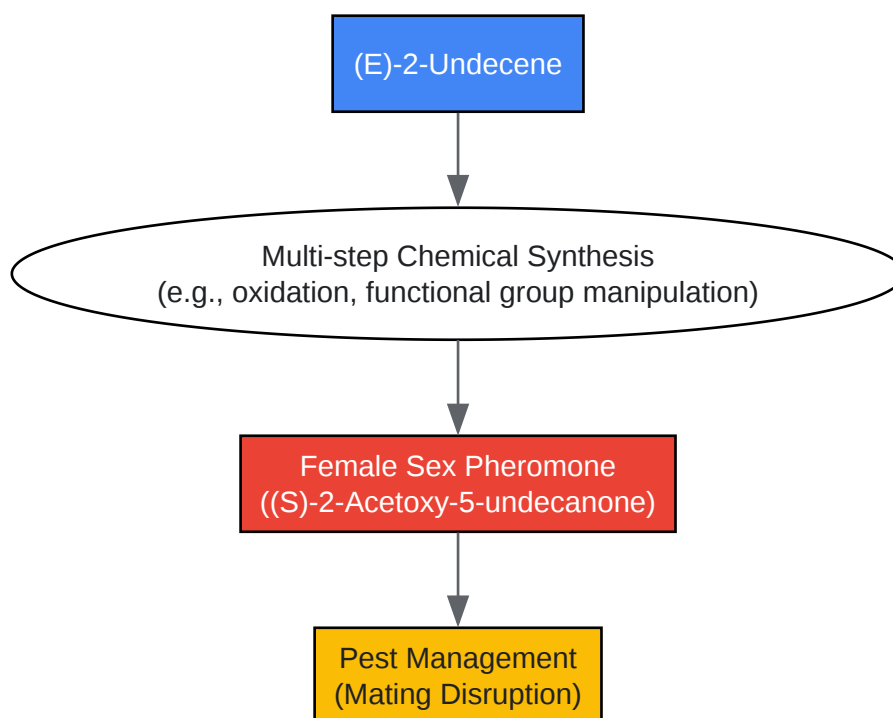
### Proposed Synthetic Protocol: Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. To achieve the desired (E) stereochemistry for **2-undecene**, a stabilized ylide is typically required. However, for non-stabilized ylides, reaction conditions can be modified to favor the E-isomer. A plausible route involves the reaction of nonanal with the ylide generated from ethyltriphenylphosphonium bromide.

#### Methodology:

- **Ylide Formation:** Ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt, forming the corresponding ylide (ethylidenetriphenylphosphorane).
- **Wittig Reaction:** Nonanal, dissolved in anhydrous THF, is added slowly to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and concentrated under reduced pressure.
- **Purification:** The crude product contains a mixture of (E)- and (Z)-**2-undecene**, along with triphenylphosphine oxide as a major byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent (e.g., hexane). The isomeric mixture of undecenes can then be purified and separated by fractional distillation or column chromatography on silica gel. Separation of E/Z isomers can be challenging and may require specialized chromatographic techniques, such as using silver nitrate-impregnated silica gel.





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## References

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